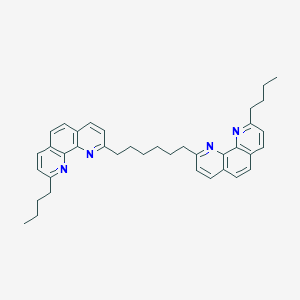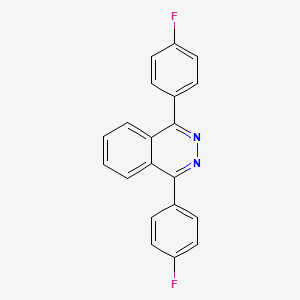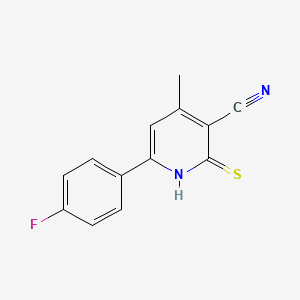
2,2'-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) is a complex organic compound known for its unique structural properties This compound features a hexane backbone with two phenanthroline units attached via butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) typically involves the reaction of 9-butyl-1,10-phenanthroline with hexane-1,6-diyl dihalide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) can undergo various chemical reactions, including:
Oxidation: The phenanthroline units can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized phenanthroline derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Substituted phenanthroline derivatives with various functional groups.
Applications De Recherche Scientifique
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mécanisme D'action
The mechanism by which 2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) exerts its effects is primarily through its ability to form stable complexes with metal ions. The phenanthroline units act as chelating agents, binding to metal ions and stabilizing them. This interaction can influence various molecular pathways, depending on the specific metal ion involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: A simpler analog without the hexane and butyl groups.
2,2’-Biquinoline: Similar structure but with quinoline units instead of phenanthroline.
Uniqueness
2,2’-(Hexane-1,6-diyl)bis(9-butyl-1,10-phenanthroline) is unique due to its extended hexane backbone and butyl groups, which provide additional flexibility and steric hindrance. This can lead to the formation of more stable and selective complexes compared to its simpler analogs.
Propriétés
Numéro CAS |
155400-76-3 |
|---|---|
Formule moléculaire |
C38H42N4 |
Poids moléculaire |
554.8 g/mol |
Nom IUPAC |
2-butyl-9-[6-(9-butyl-1,10-phenanthrolin-2-yl)hexyl]-1,10-phenanthroline |
InChI |
InChI=1S/C38H42N4/c1-3-5-11-31-23-19-27-15-17-29-21-25-33(41-37(29)35(27)39-31)13-9-7-8-10-14-34-26-22-30-18-16-28-20-24-32(12-6-4-2)40-36(28)38(30)42-34/h15-26H,3-14H2,1-2H3 |
Clé InChI |
VRXVXSFBVHTIOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCCCCC4=NC5=C(C=CC6=C5N=C(C=C6)CCCC)C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)

![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)


![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
